

Application Note: Quantitative Analysis of Benzenamine, 2-[(hexyloxy)methyl]- by LC-MS/MS

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Compound of Interest

Compound Name: Benzenamine, 2-[(hexyloxy)methyl]-

Cat. No.: B1387113

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenamine, 2-[(hexyloxy)methyl]- is an organic compound with potential applications in pharmaceutical and chemical industries. Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. This application note presents a detailed protocol for the sensitive and selective quantification of **Benzenamine, 2-[(hexyloxy)methyl]-** in a biological matrix (human plasma) using a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data for **Benzenamine, 2-[(hexyloxy)methyl]-**, its physicochemical properties are predicted based on its chemical structure.

| Property | Predicted Value | Justification |
|-------------------|--|---|
| Molecular Formula | C13H21NO | Based on the chemical structure |
| Molecular Weight | 207.31 g/mol | Calculated from the molecular formula |
| Polarity | Moderately nonpolar | The presence of the hexyloxy group increases hydrophobicity |
| UV Absorbance | Yes | The benzenamine ring is a known chromophore |
| Ionization | Amenable to positive ion ESI | The basic amine group is readily protonated |
| Solubility | Soluble in organic solvents, moderately soluble in water | Based on the properties of similar benzenamine compounds[1] |
| Stability | Potentially sensitive to light and air | Benzenamine compounds can darken upon exposure[1] |

Experimental Protocol

This protocol outlines a complete workflow for the quantification of **Benzenamine, 2-[(hexyloxy)methyl]-** in human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

- To 100 µL of human plasma in a polypropylene tube, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled analog of the analyte at 100 ng/mL).
- Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
- Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
- Vortex the mixture for 5 minutes.

- Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (approximately 500 µL) to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended for this analysis.

| Parameter | Condition |
|------------------------------------|---|
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 20% B |
| 0.5 - 2.5 min | 20% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 20% B |
| 3.6 - 5.0 min | 20% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | |
| Benzenamine, 2-[(hexyloxy)methyl]- | Q1: 208.2 m/z, Q3: 106.1 m/z (Quantifier), Q3: 77.1 m/z (Qualifier) |
| Internal Standard | (To be determined based on the specific IS used) |

Data Presentation

The following tables summarize the expected quantitative performance of this analytical method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r^2) |
|--|----------------------|-----------------------------------|
| Benzenamine, 2- [(hexyloxy)methyl]- | 0.1 - 100 | > 0.995 |

Table 2: Accuracy and Precision

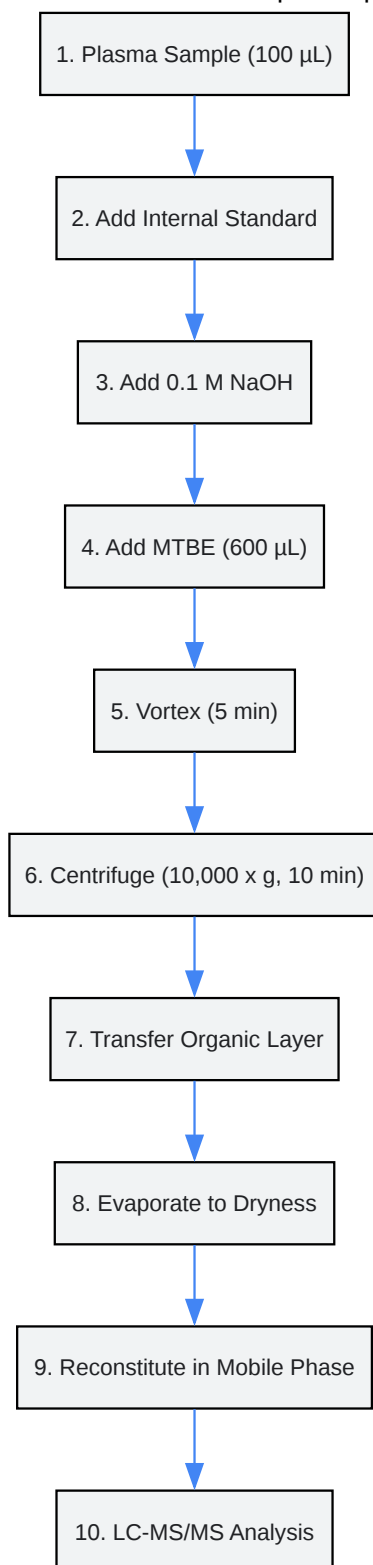
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
|----------|-----------------------|--------------|------------------|
| LLOQ | 0.1 | 95 - 105 | < 15 |
| Low QC | 0.3 | 90 - 110 | < 15 |
| Mid QC | 10 | 90 - 110 | < 15 |
| High QC | 80 | 90 - 110 | < 15 |

Table 3: Sensitivity

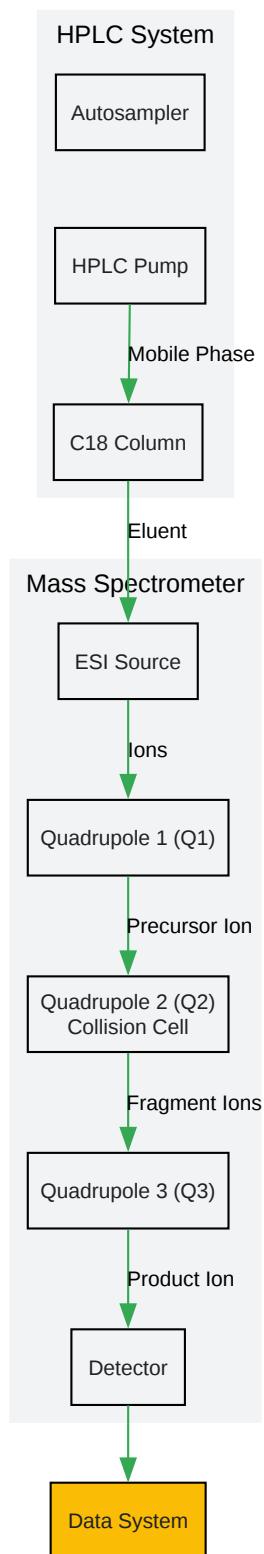
| Parameter | Value |
|--------------------------------------|------------|
| Limit of Detection (LOD) | 0.03 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

Visualizations

Experimental Workflow: Sample Preparation



Logical Relationship: LC-MS/MS Analysis

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References

- 1. BENZENAMINE - Ataman Kimya [atamanchemicals.com]
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